molecular formula C22H17N3O3 B12887875 4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide CAS No. 858118-28-2

4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide

Cat. No.: B12887875
CAS No.: 858118-28-2
M. Wt: 371.4 g/mol
InChI Key: BKXIZMAXHFNRRW-UHFFFAOYSA-N
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Description

¹H and ¹³C Nuclear Magnetic Resonance (NMR)

The proton NMR spectrum (600 MHz, DMSO-d₆) would exhibit distinct signals:

  • Aromatic protons : Resonances between δ 6.8–8.2 ppm, split into multiplets due to coupling. The pyrrolopyridine protons (H-2, H-4, H-6) appear as doublets or triplets.
  • Amide protons : A singlet near δ 8.0 ppm for the -NH₂ group, though exchange broadening may occur.
  • Methoxy group : A singlet at δ 3.8 ppm for the -OCH₃ protons.

The carbon NMR spectrum (150 MHz, DMSO-d₆) would show:

  • Carbonyl carbons : Peaks at δ 165–170 ppm (amide C=O) and δ 190–195 ppm (benzoyl C=O).
  • Aromatic carbons : Signals between δ 110–150 ppm, with quaternary carbons (e.g., C-3 of pyrrolopyridine) upfield.

Table 2: Predicted ¹³C NMR Assignments

Carbon Type δ (ppm)
Amide C=O 167.2
Benzoyl C=O 192.4
Pyrrolopyridine C-2 122.9
Methoxy (-OCH₃) 55.6

Infrared (IR) Spectroscopy

Key absorptions in the IR spectrum (KBr pellet) include:

  • C=O stretches : Strong bands at ~1650 cm⁻¹ (amide) and ~1680 cm⁻¹ (benzoyl).
  • N-H stretch : Broad band near 3300 cm⁻¹ (amide).
  • C-O-C stretch : A sharp peak at ~1250 cm⁻¹ (methoxy group).

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated π-system (benzamide, pyrrolopyridine) absorbs in the UV region, with λₘₐₐ near 270–290 nm (ε ~ 10⁴ L·mol⁻¹·cm⁻¹). Substituents like the methoxy group induce bathochromic shifts due to electron-donating effects.

High-Resolution Mass Spectrometry (HRMS)

The HRMS (ESI-TOF) would display a molecular ion peak at m/z 371.1345 ([M+H]⁺), consistent with the formula C₂₂H₁₈N₃O₃⁺ (calculated: 371.1342). Fragment ions at m/z 212.0810 ([C₁₃H₁₀NO₂]⁺) and 159.0550 ([C₈H₇NO]⁺) correspond to cleavage of the amide and benzoyl groups, respectively.

Properties

CAS No.

858118-28-2

Molecular Formula

C22H17N3O3

Molecular Weight

371.4 g/mol

IUPAC Name

4-[3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide

InChI

InChI=1S/C22H17N3O3/c1-28-17-4-2-3-15(9-17)20(26)19-12-25-22-18(19)10-16(11-24-22)13-5-7-14(8-6-13)21(23)27/h2-12H,1H3,(H2,23,27)(H,24,25)

InChI Key

BKXIZMAXHFNRRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis systems to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and biological targets of analogous compounds:

Compound Name / ID Key Substituents Molecular Weight Biological Target/Activity Reference
Target Compound : 4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide 3-methoxybenzoyl, benzamide Not specified Hypothesized: Nuclear receptors (e.g., RORγ)
Venetoclax () Sulfonyl, nitro, 4-chlorophenyl, tetrahydro-2H-pyran-4-ylmethyl ~868.4 BCL-2 inhibitor (cancer therapy)
4-Chloro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]-3-{[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]methyl}benzamide Chloro, phenylpyrrolidinyl, oxymethyl 446.93 Not specified (likely kinase-related)
2-Amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide Amino, dimethyl, ethylpyrazole ~458.5 Experimental (kinase or receptor modulation)
Palbociclib () Ethylpiperazinyl, trifluoromethyl, methoxypyrrolo[2,3-b]pyridine 447.5 CDK4/6 inhibitor (breast cancer)
RORγ Inverse Agonist () Trifluoromethyl, piperidinyl, cyano ~550.0 RORγ inverse agonist (autoimmune/inflammatory)

Key Observations

Substituent Impact on Target Specificity :

  • The 3-methoxybenzoyl group in the target compound contrasts with trifluoromethyl () or sulfonyl/nitro (Venetoclax, ) groups. Methoxy groups often improve metabolic stability, while sulfonyl/nitro groups enhance binding to apoptosis regulators like BCL-2 .
  • Piperidinyl and ethylpiperazinyl substituents (e.g., Palbociclib) are associated with kinase inhibition, suggesting the target compound’s substituents may steer it toward nuclear receptors (e.g., RORγ) instead .

Molecular Weight and Drug-Likeness :

  • Compounds like Venetoclax (MW ~868) exceed typical Lipinski limits, likely requiring formulation aids for bioavailability. The target compound, with a simpler structure, may exhibit better permeability if its MW is <500 .

Biological Activity Trends :

  • Pyrrolo[2,3-b]pyridine derivatives with electron-withdrawing groups (e.g., trifluoromethyl, chloro) often target kinases or proteases, whereas electron-donating groups (e.g., methoxy) correlate with nuclear receptor modulation .

Research Findings from Analogs

  • RORγ Inverse Agonist (): A pyrrolo[2,3-b]pyridine analog with a trifluoromethyl group demonstrated nanomolar potency against RORγ, a key target in autoimmune diseases. The 3-methoxybenzoyl group in the target compound may similarly engage hydrophobic pockets in RORγ’s ligand-binding domain .
  • Venetoclax (): The sulfonyl and nitro groups in Venetoclax are critical for BCL-2 binding, highlighting that even minor structural changes (e.g., methoxy vs. nitro) can drastically alter target specificity .
  • Palbociclib () : The ethylpiperazinyl group in Palbociclib enhances solubility and CDK4/6 selectivity. The absence of such a group in the target compound suggests divergent pharmacokinetic profiles .

Biological Activity

The compound 4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-b]pyridine core substituted with a methoxybenzoyl group. Its chemical formula is C20H18N2O2C_{20}H_{18}N_{2}O_{2}, and it can be represented structurally as follows:

Chemical Structure 4 3 3 Methoxybenzoyl 1H pyrrolo 2 3 b pyridin 5 yl benzamide\text{Chemical Structure }\text{4 3 3 Methoxybenzoyl 1H pyrrolo 2 3 b pyridin 5 yl benzamide}

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Similar compounds have demonstrated the ability to influence key biochemical pathways, particularly those involving phospholipase C (PLC) isoforms. This interaction may lead to significant alterations in cellular signaling pathways, particularly the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3), which are critical secondary messengers in numerous cellular processes .

Anticancer Activity

Research indicates that 4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide exhibits notable anticancer properties. In vitro studies have shown that it induces G2/M phase cell cycle arrest in various cancer cell lines, including MDA-MB-231 breast cancer cells. This effect is significant for potential therapeutic applications in oncology .

Antibacterial Activity

Pyrrole derivatives similar to this compound have been evaluated for their antibacterial properties. In particular, pyrrole benzamide derivatives have shown promising activity against Staphylococcus aureus , with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL, indicating their potential as effective antibacterial agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (µg/mL)Target Pathogen
Compound AAntibacterial3.12Staphylococcus aureus
Compound BAnticancerN/AMDA-MB-231
4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamideAnticancerN/AVarious cancer cell lines

Case Studies

  • Study on Cell Cycle Arrest : A study focusing on the effects of this compound on MDA-MB-231 cells revealed that treatment led to significant G2/M phase arrest, suggesting its potential as a chemotherapeutic agent targeting cell cycle regulation.
  • Antibacterial Evaluation : Another study assessed the antibacterial efficacy of related pyrrole compounds against common pathogens. The results indicated that compounds with similar structural motifs exhibited potent activity against bacterial strains, supporting further investigation into their therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide, and how do reaction conditions influence yield?

  • Methodology : The compound’s pyrrolo[2,3-b]pyridine core is typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. For example, intermediates like methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate (CAS 1235865-75-4) are synthesized by reacting 4-fluorobenzoic acid derivatives with pyrrolopyridine moieties under Pd-catalyzed conditions . Yield optimization requires precise control of temperature (80–120°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for aryl halide to boronic acid). Post-synthetic benzamide formation via aminolysis should be monitored by HPLC (C18 column, acetonitrile/water gradient) to track purity (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodology :

  • X-ray crystallography : Used to confirm the 3D arrangement of the pyrrolopyridine and benzamide groups, as demonstrated for structurally similar compounds (e.g., PDB ligand 1JI) .
  • NMR spectroscopy : Key signals include the methoxy proton at δ 3.8–4.0 ppm (singlet) and aromatic protons in the pyrrolo[2,3-b]pyridine ring (δ 7.2–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Expected [M+H]+ ion at m/z 386.1284 (C22H18N3O3+) with <2 ppm error .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to kinase targets, and what are the limitations of in silico approaches?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the 3-methoxybenzoyl group may participate in π-π stacking with kinase active sites .
  • Molecular Dynamics (MD) : Simulate interactions with ATP-binding pockets (e.g., JAK2 or ALK kinases) using software like GROMACS. Limitations include force field inaccuracies for heterocyclic systems and solvent effects .
    • Validation : Compare docking scores (AutoDock Vina) with experimental IC50 values from kinase inhibition assays. Discrepancies >10-fold suggest model refinement is needed .

Q. What strategies resolve contradictions in biological activity data across cell-based vs. in vivo models?

  • Methodology :

  • Pharmacokinetic profiling : Measure plasma stability (e.g., t1/2 in mouse serum) and metabolite identification (LC-MS/MS). Poor in vivo efficacy may stem from rapid glucuronidation of the benzamide group .
  • Tissue penetration assays : Use MALDI imaging to map compound distribution in tumor xenografts. Low brain penetration (logBB < −1) explains discrepancies in CNS-related studies .

Q. How do structural modifications at the 3-methoxybenzoyl position alter selectivity for protein targets?

  • Methodology :

  • SAR studies : Synthesize analogs with electron-withdrawing (e.g., -CF3) or bulky substituents (e.g., -OCH2CH3). Test against kinase panels (Eurofins) to identify selectivity shifts.
  • Crystallography : Co-crystallize analogs with kinases (e.g., PDB 1JI derivatives) to observe steric clashes or hydrogen-bonding disruptions .

Methodological Frameworks for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in enzyme inhibition studies?

  • Methodology :

  • Four-parameter logistic regression : Fit data to the Hill equation (GraphPad Prism) to calculate EC50 and Hill slope. Use Akaike’s Information Criterion (AIC) to compare cooperative vs. non-cooperative binding .
  • Bootstrap resampling : Estimate confidence intervals for IC50 values (n=10,000 iterations) to assess reproducibility in triplicate experiments .

Q. How can researchers design robust controls to distinguish target-specific effects from off-target interactions?

  • Methodology :

  • Isozyme profiling : Test the compound against related kinases (e.g., JAK1 vs. JAK2) to identify selectivity.
  • CRISPR knockout models : Generate target gene-deficient cell lines (e.g., JAK2−/−) to confirm on-mechanism activity .

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